molecular formula C9H12BFO3 B1318670 (3-(3-Fluoropropoxy)phenyl)boronic acid CAS No. 915402-01-6

(3-(3-Fluoropropoxy)phenyl)boronic acid

Cat. No.: B1318670
CAS No.: 915402-01-6
M. Wt: 198 g/mol
InChI Key: XWYJXAFWBGCCBK-UHFFFAOYSA-N
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Description

(3-(3-Fluoropropoxy)phenyl)boronic acid is an organoboron compound that features a phenyl ring substituted with a fluoropropoxy group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-Fluoropropoxy)phenyl)boronic acid typically involves the reaction of a fluoropropoxy-substituted phenyl compound with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). The reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions and high functional group tolerance. The process typically involves the use of palladium catalysts and bases to facilitate the coupling of aryl halides with boronic acids .

Chemical Reactions Analysis

Types of Reactions

(3-(3-Fluoropropoxy)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the fluoropropoxy group can influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can introduce various functional groups onto the phenyl ring, depending on the electrophile used.

Mechanism of Action

The mechanism of action of (3-(3-Fluoropropoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with the hydroxyl groups of diols, forming a cyclic boronate ester, which can be reversed under certain conditions .

Properties

IUPAC Name

[3-(3-fluoropropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-4,7,12-13H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYJXAFWBGCCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCCF)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590222
Record name [3-(3-Fluoropropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915402-01-6
Record name [3-(3-Fluoropropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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